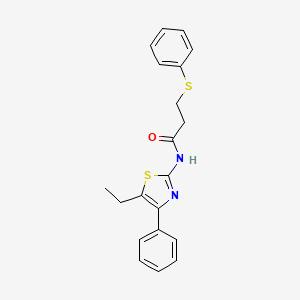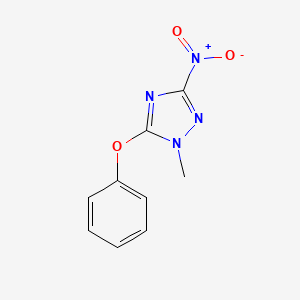![molecular formula C18H19ClIN3O B4188213 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4188213.png)
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide
Descripción general
Descripción
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as CPI-1189, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. Specifically, 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide involves its binding to the allosteric site of mGluR5, which enhances the activity of the receptor in response to glutamate stimulation. This results in increased signaling through downstream pathways, leading to various physiological effects. 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to enhance synaptic plasticity, which is important for learning and memory processes, and has also been shown to have potential therapeutic effects in various neurological disorders such as schizophrenia and addiction.
Biochemical and Physiological Effects:
2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its effects on mGluR5, it has also been shown to modulate the activity of other neurotransmitter receptors such as GABA-A and 5-HT2A receptors. 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to enhance the release of certain neurotransmitters such as dopamine and acetylcholine, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide for lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other glutamate receptors. Additionally, 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide has been found to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide is its relatively low potency compared to other mGluR5 modulators, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of interest is in exploring its potential therapeutic effects in neurological disorders such as schizophrenia and addiction. Additionally, further studies are needed to fully understand the mechanism of action of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide and its effects on other neurotransmitter receptors. Finally, there is potential for the development of more potent and selective mGluR5 modulators based on the structure of 2-chloro-5-iodo-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide.
Propiedades
IUPAC Name |
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClIN3O/c1-22-8-10-23(11-9-22)17-5-3-2-4-16(17)21-18(24)14-12-13(20)6-7-15(14)19/h2-7,12H,8-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYHPYKCUPMGDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClIN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-iodo-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188134.png)




![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4188166.png)

![2-chloro-5-{[(2-naphthylthio)acetyl]amino}benzoic acid](/img/structure/B4188186.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzaldehyde](/img/structure/B4188188.png)
![methyl 2-methyl-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4188191.png)
![N-(4-phenoxyphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4188195.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4188204.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4188211.png)
![N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4188212.png)